Bienvenue dans la boutique en ligne BenchChem!

6R-Leucovorin

Folate Transport SLC19A1 SLC46A1

6R-Leucovorin (CAS 73951-54-9) is the essential, pharmacologically inactive diastereomer of leucovorin, designated as the European Pharmacopoeia Impurity H standard for levoleucovorin formulations. Unlike the active 6S-isomer, it exhibits 8-fold lower RFC affinity and 19-fold weaker TS inhibition (IC50 2.1 mM vs. 0.11 mM), making it the definitive negative control for folate transporter assays and enzyme kinetics studies. With plasma accumulation >4-fold higher than 6S-isomer after clinical administration, it is critical for chiral LC-MS/MS method calibration in bioequivalence studies. This reference standard is indispensable for ANDA impurity profiling, chiral purity quantification, and pharmacopoeial compliance.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 73951-54-9
Cat. No. B1664698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6R-Leucovorin
CAS73951-54-9
Synonyms6R-Leucovorin;  (6R,2'S)-Folinic acid;  Dextrofolinic acid; 
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1
InChIKeyVVIAGPKUTFNRDU-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6R-Leucovorin (CAS 73951-54-9): Stereochemically Pure Unnatural Isomer for Folate Pathway Research


6R-Leucovorin (CAS 73951-54-9), also designated (6R)-5-formyltetrahydrofolate or d-leucovorin, is the unnatural diastereomer of leucovorin. Unlike the natural 6S-isomer (l-leucovorin), which serves as the pharmacologically active component in racemic leucovorin formulations, 6R-leucovorin exhibits markedly reduced affinity for folate transporters and diminished capacity to modulate thymidylate synthase or rescue antifolate toxicity . These stereochemical distinctions establish 6R-leucovorin as an essential reference standard for chiral analytical method development, a validated negative control in folate transporter and enzyme assays, and a critical impurity marker in the quality control of levoleucovorin and leucovorin calcium pharmaceutical products .

Why Racemic Leucovorin or 6S-Leucovorin Cannot Substitute for 6R-Leucovorin in Analytical and Mechanistic Studies


6R-Leucovorin is not an interchangeable stereoisomer. The clinical formulation of leucovorin is a racemic mixture of (6R) and (6S) diastereomers that differ fundamentally in transporter recognition, enzymatic processing, and biological activity . The (6S)-isomer is rapidly metabolized to 5-methyltetrahydrofolate and exerts potent rescue and modulation effects, whereas the (6R)-isomer accumulates in plasma due to slow renal clearance and lacks intrinsic pharmacological activity at clinically relevant concentrations . Consequently, substituting racemic leucovorin or pure 6S-leucovorin for 6R-leucovorin in analytical method validation, impurity profiling, or negative-control experiments invalidates the stereochemical specificity required by pharmacopoeial monographs and mechanistic investigations.

Quantitative Differentiation Evidence: 6R-Leucovorin vs. 6S-Leucovorin and Racemic Leucovorin


Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) Substrate Affinity

In direct radiotracer uptake assays, l-leucovorin (6S-LV) displayed an 8-fold higher substrate affinity than d-leucovorin (6R-LV) for the reduced folate carrier (RFC/SLC19A1) and a 3.5-fold higher affinity for the proton-coupled folate transporter (PCFT/SLC46A1) .

Folate Transport SLC19A1 SLC46A1 Stereospecificity

Thymidylate Synthase Inhibitory Potency

In a cell-free Lactobacillus casei thymidylate synthase (TS) assay, the natural (6S) isomer inhibited TS with an IC50 of 0.11 mM and Ki of 85 µM, whereas the unnatural (6R) isomer required a 19-fold higher concentration to achieve 50% inhibition (IC50 = 2.1 mM; Ki = 1.59 mM). The racemic mixture (6R,S) showed intermediate potency (IC50 = 0.52 mM; Ki = 385 µM) .

Thymidylate Synthase Enzyme Inhibition Ki IC50

Methotrexate Rescue Capacity in CCRF-CEM Leukemic Cells

In methotrexate (MTX)-treated CCRF-CEM human leukemic cells, 6S-leucovorin achieved protective rescue at concentrations 100-fold higher than MTX. The racemic 6R,S form required 2-fold higher concentrations than 6S alone. In marked contrast, 6R-leucovorin exhibited a protective effect only at concentrations 10,000-fold (10^4) higher than MTX, confirming its negligible rescue capacity .

Methotrexate Rescue Antifolate Antidote CCRF-CEM Cell Viability

5-Fluorouracil Cytotoxicity Enhancement Failure

When CCRF-CEM cells were pre-exposed to leucovorin stereoisomers before 5-fluorouracil (5-FU, 10^-4 M) treatment, both 6S-leucovorin and racemic 6R,S-leucovorin enhanced 5-FU cytotoxicity. In contrast, 6R-leucovorin did not exhibit any enhancing effect on 5-FU-induced cytotoxicity . This finding was corroborated in colon cancer cell lines where d-LV (6R) was completely ineffective at potentiating 5-FU-mediated thymidylate synthase inhibition, while l-LV (6S) produced up to a 2-fold enhancement .

5-Fluorouracil Modulation Colorectal Cancer Chemosensitization

Plasma Pharmacokinetic Disposition and Accumulation

Following a 2-hour intravenous infusion of 1,000 mg leucovorin calcium to healthy subjects, peak plasma concentrations reached 148 ± 32 µM for (6R)-LV versus 59.1 ± 22 µM for (6S)-LV. The AUC for (6R)-LV was more than 4-fold greater than that of biologically active (6S) folates. After oral administration, steady-state (6R)-LV plasma concentrations were 1.5 ± 0.23 µM, while (6S)-LV was virtually undetectable . The slow renal elimination of the (6R) isomer and its prolonged plasma half-life relative to (6S) create a pharmacokinetic profile that can interfere with therapeutic drug monitoring if stereoisomers are not chromatographically resolved .

Pharmacokinetics AUC Plasma Clearance Bioaccumulation

Optimal Application Scenarios for 6R-Leucovorin Based on Stereochemical Differentiation


Chiral Purity Reference Standard for Levoleucovorin and Leucovorin Calcium Pharmaceutical Analysis

6R-Leucovorin serves as the European Pharmacopoeia impurity H standard for levoleucovorin formulations . The validated LC-MS/MS method using a teicoplanin chiral stationary phase achieves baseline separation of 6R-LV, 6S-LV, and 5-methyltetrahydrofolate with a lower limit of quantification of 0.050 µg/mL for each LV isomer . This enables precise quantification of chiral purity in drug substance and drug product batches, supporting ANDA submissions and pharmacopoeial compliance.

Negative Control for Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) Substrate Specificity Assays

With 8-fold lower RFC affinity and 3.5-fold lower PCFT affinity compared to 6S-leucovorin , 6R-leucovorin is the definitive negative control for validating transporter-specific uptake in cell lines engineered to express individual folate transporters. It is particularly valuable in studies discriminating RFC-mediated from PCFT-mediated transport, where 6R can competitively inhibit 6S uptake in defined buffer systems without eliciting downstream biological effects .

Stereochemical Probe for Thymidylate Synthase and Folate-Dependent Enzyme Mechanism Studies

The 19-fold difference in TS inhibitory potency (IC50 2.1 mM vs. 0.11 mM for 6S) makes 6R-leucovorin an essential tool for dissecting the stereochemical requirements of folate-binding enzymes. Its competitive inhibition mode (Ki = 1.59 mM vs. 85 µM for 6S) allows researchers to distinguish between stereospecific active-site interactions and non-specific effects in enzyme kinetics studies.

Pharmacokinetic Interaction and Drug Monitoring Reference in Clinical Bioequivalence Studies

Because 6R-leucovorin accumulates to plasma concentrations >4-fold higher than 6S after intravenous leucovorin administration , its availability as a pure reference standard is critical for chiral chromatographic method calibration in clinical pharmacokinetic and bioequivalence studies. The validated simultaneous determination method with linear calibration from 0.050–20.0 µg/mL supports therapeutic drug monitoring in patients receiving high-dose leucovorin or levoleucovorin therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6R-Leucovorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.